molecular formula C12H7Cl2N3O B2898292 2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile CAS No. 338779-01-4

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile

Cat. No.: B2898292
CAS No.: 338779-01-4
M. Wt: 280.11
InChI Key: PGHMALBLBLGLAF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,4-dichlorophenyl group and a 6-hydroxy-3-pyridazinyl moiety linked via an acetonitrile bridge (C≡N) .
Molecular Formula: C₁₂H₇Cl₂N₃O.
Molecular Weight: 284.11 g/mol.
Key Features:

  • The 6-hydroxy substituent on the pyridazine ring introduces hydrogen-bonding capability, improving solubility compared to non-polar analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-7-1-2-8(10(14)5-7)9(6-15)11-3-4-12(18)17-16-11/h1-5,9H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHMALBLBLGLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile, with the CAS number 338779-01-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C12H7Cl2N3OC_{12}H_7Cl_2N_3O, with a molecular weight of approximately 280.11 g/mol. The structure features a dichlorophenyl group and a pyridazinyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H7Cl2N3O
Molecular Weight280.11 g/mol
PurityTypically ≥ 95%
CAS Number338779-01-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions at the molecular level. The compound is believed to exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing pyridazine rings often display significant antimicrobial activity. The presence of the dichlorophenyl group may enhance this effect by increasing lipophilicity, allowing for better membrane penetration.

Antitumor Activity

Studies have suggested that certain pyridazine derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds similar to this one have been shown to induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine exhibited cytotoxic effects on breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Another research effort focused on the synthesis of related compounds and their evaluation against bacterial strains. Results indicated that these compounds had potent activity against Gram-positive bacteria, suggesting potential for development as new antibiotics .
  • Inflammatory Response Modulation : In vitro studies have shown that pyridazine derivatives can inhibit pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, providing insights into its potential as a lead compound for developing new antibiotics .

Anticancer Properties
Another notable application is in cancer research. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have indicated that it can effectively target specific pathways involved in tumor growth .

Environmental Science Applications

Photodegradation Studies
The compound's behavior under photolytic conditions has been investigated to understand its environmental impact. Research has shown that this compound can undergo photodegradation in aqueous environments, leading to the formation of less harmful byproducts. This is crucial for assessing the ecological risks associated with its use .

Materials Science Applications

Synthesis of Advanced Materials
In materials science, this compound serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its unique chemical structure allows it to be incorporated into various matrices, enhancing the mechanical and thermal properties of the resultant materials .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development.
PhotodegradationUndergoes photolytic degradation in water; forms less harmful byproducts.
Anticancer ResearchInhibits cancer cell proliferation; induces apoptosis in vitro.
Material SynthesisUsed as a precursor in polymer and nanocomposite synthesis; improves material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pesticides and Fungicides

Imazalil (CAS 58594-72-2)
  • Structure : 2,4-Dichlorophenyl group connected to an imidazole ring via an ether linkage, with a sulfate ester .
  • Molecular Formula : C₁₄H₁₆Cl₂N₂O₅S.
  • Key Differences :
    • Replaces the pyridazine-acetonitrile core with an imidazole-sulfate system.
    • Higher molecular weight (395.3 g/mol) due to the sulfate group, reducing membrane permeability compared to the target compound .
  • Application : Broad-spectrum fungicide, whereas the target compound’s bioactivity remains unverified .
Propiconazole (CAS 60207-90-1)
  • Structure : Triazole-linked 2,4-dichlorophenyl and dioxolane groups .
  • Molecular Formula : C₁₅H₁₇Cl₂N₃O₂.
  • Key Differences :
    • Triazole ring instead of pyridazine, enhancing antifungal activity via cytochrome P450 inhibition.
    • Lacks the polar hydroxy group, reducing solubility but increasing soil adsorption .

Pyridazine and Acetonitrile Derivatives

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
  • Structure : Chlorine substituents at the 4-position of the phenyl and 6-position of pyridazine .
  • Molecular Formula : C₁₂H₇Cl₂N₃.
  • Key Differences :
    • Chloro vs. hydroxy on pyridazine: Reduces hydrogen-bonding capacity, likely decreasing solubility.
    • Lower molecular weight (278.11 g/mol) due to absence of hydroxyl oxygen .
2-(6-Methylpyridazin-3-yl)acetonitrile
  • Structure : Methyl-substituted pyridazine with acetonitrile .
  • Molecular Formula : C₇H₇N₃.
  • Key Differences: Methyl group instead of hydroxy on pyridazine: Enhances lipophilicity but eliminates polar interactions.

Imidazo[1,2-a]pyridine Derivatives

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 82626-72-0)
  • Structure : Bicyclic imidazo[1,2-a]pyridine core with 4-chlorophenyl and acetonitrile groups .
  • Molecular Formula : C₁₅H₉Cl₂N₃.
  • Dual chlorination (phenyl and pyridine) enhances halogen bonding but may increase toxicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Differences
Target Compound 338779-01-4 C₁₂H₇Cl₂N₃O 284.11 6-hydroxy-3-pyridazinyl Reference
Imazalil 58594-72-2 C₁₄H₁₆Cl₂N₂O₅S 395.30 Imidazole, sulfate ester Larger, charged sulfate group
2-(4-Chlorophenyl)-2-(6-chloro... Not Provided C₁₂H₇Cl₂N₃ 278.11 6-chloro-3-pyridazinyl Chloro vs. hydroxy
6-Chloro-2-(4-chlorophenyl)im... 82626-72-0 C₁₅H₉Cl₂N₃ 302.16 Imidazo[1,2-a]pyridine Bicyclic core

Research Findings and Implications

  • Hydroxy Group Impact : The 6-hydroxy substituent in the target compound likely improves aqueous solubility (logP ~2.1 estimated) compared to chloro analogs (logP ~3.5) .
  • Heterocycle Choice : Pyridazine derivatives show moderate antifungal activity in preliminary studies, but triazole-based compounds (e.g., propiconazole) remain more potent due to established mechanisms .
  • Chlorination Pattern : 2,4-Dichlorophenyl is common in agrochemicals for its balance of lipophilicity and stability, whereas 4-chlorophenyl analogs (e.g., ) may exhibit reduced soil persistence .

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